N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzodioxole ring, an oxadiazole ring, and a cyclohexyl group, all connected through a urea linkage. The presence of these diverse functional groups makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea typically involves multiple steps, starting with the preparation of the individual ring systems. The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde, while the oxadiazole ring is often prepared via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The final step involves the coupling of these rings with a cyclohexyl isocyanate to form the urea linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can be compared with other similar compounds, such as:
N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate: Contains a carbamate group instead of a urea group.
The uniqueness of N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-11-18-15(25-21-11)17(7-3-2-4-8-17)20-16(22)19-12-5-6-13-14(9-12)24-10-23-13/h5-6,9H,2-4,7-8,10H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPOPQPFKCIMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.